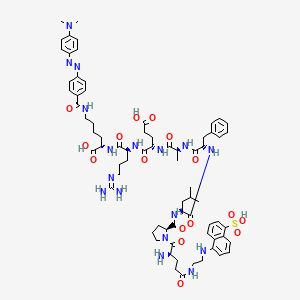

Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

Description

BenchChem offers high-quality Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C72H97N17O16S |

|---|---|

Molecular Weight |

1488.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoic acid |

InChI |

InChI=1S/C72H97N17O16S/c1-43(2)41-57(85-69(99)59-22-14-40-89(59)70(100)52(73)32-34-61(90)77-39-38-76-53-20-11-18-51-50(53)17-12-23-60(51)106(103,104)105)68(98)84-58(42-45-15-7-6-8-16-45)67(97)80-44(3)63(93)81-55(33-35-62(91)92)66(96)82-54(21-13-37-79-72(74)75)65(95)83-56(71(101)102)19-9-10-36-78-64(94)46-24-26-47(27-25-46)86-87-48-28-30-49(31-29-48)88(4)5/h6-8,11-12,15-18,20,23-31,43-44,52,54-59,76H,9-10,13-14,19,21-22,32-42,73H2,1-5H3,(H,77,90)(H,78,94)(H,80,97)(H,81,93)(H,82,96)(H,83,95)(H,84,98)(H,85,99)(H,91,92)(H,101,102)(H4,74,75,79)(H,103,104,105)/t44-,52-,54-,55-,56-,57-,58-,59-/m0/s1 |

InChI Key |

QYSBTSZIZJJLNM-YEVQAZBXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of the fluorogenic peptide substrate, Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL). This substrate is a powerful tool for the sensitive and continuous monitoring of calpain activity, a family of calcium-dependent cysteine proteases implicated in a myriad of physiological and pathological processes.

Core Mechanism: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this peptide substrate is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a non-fluorescent quencher, 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL).

In the intact peptide, the close proximity of EDANS and DABCYL allows for efficient FRET to occur. The energy from the excited EDANS molecule is non-radiatively transferred to the DABCYL molecule, which then dissipates this energy as heat. This process effectively quenches the fluorescence of EDANS, resulting in a low fluorescence signal.

Upon enzymatic cleavage of the peptide by calpain, the EDANS and DABCYL moieties are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence emission from EDANS. The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the calpain enzyme.

The cleavage of the peptide occurs at the Phenylalanine-Alanine (Phe-Ala) scissile bond within the sequence.[1]

Enzymatic Specificity and Kinetics

This substrate is a highly specific substrate for calpain-1 (µ-calpain) and calpain-2 (m-calpain).[1][2][3] The peptide sequence, Pro-Leu-Phe-Ala-Glu-Arg, was designed based on preferred residues for calpain cleavage, resulting in a substrate with a high turnover rate.[1][3]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Calpain-1 | Glu(EDANS)-PLFAER-Lys(DABCYL) | 13 ± 2 | 1.8 ± 0.1 | 1.4 x 105 |

| Calpain-2 | Glu(EDANS)-PLFAER-Lys(DABCYL) | 14 ± 2 | 2.0 ± 0.1 | 1.4 x 105 |

Table 1: Kinetic parameters for the hydrolysis of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) by calpain-1 and calpain-2. Data extracted from Kelly et al., 2009.

Experimental Protocols

Materials and Reagents

-

Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) substrate

-

Purified calpain-1 or calpain-2 enzyme

-

Assay Buffer: 50 mM HEPES or Imidazole, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT

-

Stop Solution (optional): 10 mM EDTA

-

96-well black microplates

-

Fluorometric plate reader with excitation at ~340 nm and emission detection at ~490 nm

Assay Procedure

-

Prepare the Substrate Solution: Dissolve the Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) peptide in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., ranging from 0.5 to 20 µM for kinetic studies).

-

Prepare the Enzyme Solution: Dilute the purified calpain enzyme in Assay Buffer to the desired working concentration. Keep the enzyme on ice until use.

-

Set up the Reaction:

-

Add the substrate solution to the wells of a 96-well black microplate.

-

To initiate the reaction, add the enzyme solution to each well. The final reaction volume is typically 100-200 µL.

-

Include appropriate controls:

-

No-enzyme control: Substrate in Assay Buffer without enzyme to measure background fluorescence.

-

No-substrate control: Enzyme in Assay Buffer without substrate.

-

Inhibitor control: Pre-incubate the enzyme with a known calpain inhibitor (e.g., calpeptin or calpastatin) before adding the substrate.

-

-

-

Monitor Fluorescence: Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the fluorescence versus time plot.

-

For kinetic studies, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

-

Visualization of Mechanisms and Pathways

FRET-Based Cleavage Mechanism

Caption: FRET mechanism of the calpain substrate.

Experimental Workflow for Calpain Activity Assay

Caption: Workflow for a FRET-based calpain activity assay.

Simplified Calpain Signaling Pathway in Neuronal Cells

Caption: A simplified overview of calpain's role in neuronal signaling.

References

An In-depth Technical Guide to the Substrate Specificity of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic substrate Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL), a widely utilized tool in protease research. This Förster Resonance Energy Transfer (FRET) substrate is instrumental in the study of specific proteases, particularly in the context of drug discovery and development.

Core Principle: FRET-Based Protease Detection

The substrate incorporates two key moieties: an EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore and a DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) quencher. In its intact state, the close proximity of DABCYL to EDANS results in the quenching of the EDANS fluorescence through FRET. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, they diffuse apart, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for sensitive and continuous monitoring of proteolysis.

Primary Enzymatic Specificity: Calpains

The peptide sequence, Pro-Leu-Phe-Ala-Glu-Arg, has been optimized for cleavage by calpains, a family of calcium-dependent, non-lysosomal cysteine proteases. The primary cleavage site for this substrate is the peptide bond between Phenylalanine (Phe) and Alanine (Ala).

Calpains exhibit a preference for specific amino acid residues at key positions relative to the scissile bond (P-sites). The specificity for the Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) substrate aligns with the known preferences of calpains:

-

P1 Position: A large hydrophobic amino acid, in this case, Phenylalanine.

-

P2 Position: A small hydrophobic amino acid, such as Leucine.

While this substrate is predominantly used for assaying the activity of calpain-1 (μ-calpain) and calpain-2 (m-calpain), its utility may extend to other calpain isoforms, although specific kinetic data is less readily available.

Quantitative Kinetic Data

The following table summarizes the available kinetic parameters for the cleavage of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) by specific proteases. Note: Comprehensive kinetic data for a wide range of proteases with this specific substrate is limited in publicly accessible literature. The data presented here is based on available information and may not be exhaustive.

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Comments |

| Calpain-1 | Data not available | Data not available | Data not available | Widely recognized as a substrate, but specific kinetic constants for this FRET peptide are not consistently reported in foundational literature. Researchers typically determine these values in their specific assay conditions. |

| Calpain-2 | Data not available | Data not available | Data not available | Similar to Calpain-1, it is a known substrate, but kinetic parameters need to be experimentally determined. |

Note to Researchers: The absence of standardized, universally cited kinetic constants underscores the importance of determining these parameters in situ for each experimental setup. Factors such as buffer composition, pH, temperature, and calcium concentration can significantly influence enzyme kinetics.

Experimental Protocol: Calpain Activity Assay

This section provides a detailed methodology for a typical calpain activity assay using the Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) substrate.

I. Materials and Reagents

-

Enzyme: Purified calpain-1 or calpain-2

-

Substrate: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT

-

Calcium Chloride (CaCl₂): Stock solution (e.g., 100 mM)

-

EGTA: Stock solution (e.g., 100 mM) for control experiments

-

96-well black microplates

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm.

II. Experimental Workflow

III. Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare the assay buffer and equilibrate to the desired temperature (e.g., 37°C).

-

Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentrations.

-

Prepare the calpain enzyme solution in the assay buffer. Keep on ice until use.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the following:

-

Assay Buffer

-

Calpain enzyme (at the desired final concentration)

-

For control wells (no calcium activation), add EGTA to a final concentration that chelates the added calcium.

-

For inhibitor studies, add the inhibitor compound at various concentrations.

-

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Pre-incubation:

-

Pre-incubate the plate at the assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a solution containing both the FRET substrate and CaCl₂ to each well. The final concentration of CaCl₂ should be sufficient to activate the calpain isoform being studied (e.g., 5 mM for m-calpain).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (kinetic read). Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 490 nm.

-

Record data points every 1-2 minutes for a period of 30-60 minutes, or until the reaction reaches a plateau.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and a fixed enzyme concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

Signaling Pathway and Cleavage Visualization

The following diagram illustrates the principle of FRET-based cleavage of the substrate by an active protease.

An In-Depth Technical Guide to FRET Assays Using EDANS and DABCYL Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Förster Resonance Energy Transfer (FRET) assays utilizing the EDANS (donor) and DABCYL (quencher) pair. It is designed to serve as a technical resource for professionals in research and drug development who are employing or looking to employ this powerful analytical technique.

The Core Principle: Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a photophysical phenomenon that describes the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another chromophore (the acceptor) through dipole-dipole coupling.[1][2][3] This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers (10-100 Å).[4][5][6]

The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor molecules.[2][7] This steep distance dependence makes FRET a highly effective "spectroscopic ruler" for measuring molecular proximity and conformational changes in macromolecules.[3][4]

For FRET to occur, several conditions must be met:

-

The donor and acceptor molecules must be in close proximity.[1][8]

-

The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[3][9]

-

The transition dipole moments of the donor and acceptor must be favorably oriented.[5][8]

The EDANS and DABCYL FRET Pair

The combination of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the donor fluorophore and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) as the acceptor molecule is a widely used and effective FRET pair, particularly for creating fluorogenic protease substrates.[9]

-

EDANS (Donor): EDANS is a fluorescent molecule that, upon excitation, emits photons at a characteristic wavelength. It is favored for its high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescence.[1] Its sulfonic acid group also enhances its water solubility.[1]

-

DABCYL (Acceptor/Quencher): DABCYL functions as a "dark quencher." It effectively absorbs the energy transferred from an excited EDANS molecule but does not re-emit it as fluorescence.[7] This energy is instead dissipated as heat. The lack of native fluorescence from DABCYL is highly advantageous as it eliminates background signal, leading to a high signal-to-noise ratio in assays.[7]

The key to this pair's effectiveness is the significant overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL, which is a primary requirement for efficient energy transfer.[9]

Mechanism of Action in a Protease Assay

FRET assays using EDANS and DABCYL are commonly designed to measure the activity of proteolytic enzymes. The principle is based on the cleavage of a substrate that physically separates the donor and quencher.

-

Intact Substrate (Quenched State): A peptide substrate is synthesized with a specific cleavage sequence for the target protease. The EDANS fluorophore is covalently attached to one end of the peptide, and the DABCYL quencher is attached to the other. In this intact state, EDANS and DABCYL are held in close proximity. When the EDANS molecule is excited by an external light source, the energy is efficiently transferred to the nearby DABCYL molecule via FRET and dissipated non-radiatively.[6] This results in minimal to no detectable fluorescence.

-

Substrate Cleavage (Fluorescent State): When the target protease is introduced, it recognizes and cleaves its specific sequence within the peptide substrate. This cleavage event separates the EDANS and DABCYL moieties. Once separated, the distance between them exceeds the Förster distance, and FRET can no longer occur efficiently.

-

Signal Generation: With FRET disrupted, the energy absorbed by the excited EDANS molecule is now released as a photon.[6] This results in a measurable increase in fluorescence intensity, which is directly proportional to the rate of substrate cleavage and, therefore, the activity of the protease.

Quantitative Data for the EDANS-DABCYL Pair

The following table summarizes the key quantitative photophysical and FRET parameters for the EDANS-DABCYL pair.

| Parameter | EDANS (Donor) | DABCYL (Acceptor/Quencher) | EDANS/DABCYL Pair |

| Excitation Wavelength (λex) | ~336 - 341 nm[1][2][6] | - | - |

| Emission Wavelength (λem) | ~471 - 496 nm[1][4][9] | Non-fluorescent | - |

| Absorption Wavelength (λabs) | - | ~453 - 472 nm[1][2][6] | - |

| Molar Extinction Coefficient (ε) | Not typically reported | 32,000 M⁻¹cm⁻¹ at ~453 nm | - |

| Quantum Yield (Φ) | High (specific value not consistently reported)[1] | - | - |

| Förster Distance (R₀) | - | - | ~3.3 nm (33 Å) |

Experimental Protocols

This section outlines a generalized, detailed methodology for a protease activity assay using a pre-synthesized EDANS-DABCYL peptide substrate.

Materials and Reagents

-

FRET Peptide Substrate: Peptide with a specific protease cleavage site, labeled with EDANS and DABCYL.

-

Protease: Purified target enzyme or a biological sample containing the enzyme.

-

Assay Buffer: Buffer system appropriate for optimal protease activity (e.g., specific pH, ionic strength, cofactors).

-

Inhibitor/Test Compound (Optional): For screening applications, dissolved in a suitable solvent (e.g., DMSO).

-

Microplate Reader: Capable of fluorescence intensity measurements with excitation and emission wavelengths suitable for EDANS (Ex: ~340 nm, Em: ~490 nm).

-

Black, opaque microplates: 96-well or 384-well format to minimize background fluorescence and light scattering.

-

Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO or assay buffer). Protect from light.

-

Prepare a stock solution of the protease in assay buffer. Aliquot and store at an appropriate temperature (e.g., -80°C) to maintain activity. Avoid repeated freeze-thaw cycles.

-

Prepare a series of dilutions of the test compound or inhibitor in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1-2%).

-

-

Assay Setup (96-well plate format):

-

Blank/Background Wells: Add assay buffer and the FRET substrate. This measures the background fluorescence of the substrate alone.

-

Negative Control (No Enzyme) Wells: Add assay buffer, FRET substrate, and the highest concentration of the test compound's solvent (e.g., DMSO). This controls for any non-enzymatic substrate degradation or compound fluorescence.

-

Positive Control (100% Activity) Wells: Add assay buffer, FRET substrate, and the protease. This represents the maximum enzymatic activity without any inhibitor.

-

Test Wells: Add assay buffer, FRET substrate, protease, and the desired concentrations of the test compound/inhibitor.

-

-

Reaction Initiation and Incubation:

-

It is recommended to pre-incubate the enzyme with the test compound for a set period (e.g., 15-30 minutes) at the reaction temperature before initiating the reaction.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells (or by adding the enzyme, depending on the pre-incubation step).

-

Immediately place the microplate into the pre-warmed plate reader.

-

-

Data Acquisition:

-

Set the plate reader to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths for EDANS.

-

Measure the fluorescence intensity kinetically over a defined period (e.g., every 60 seconds for 30-60 minutes). The reaction rate should be determined from the initial linear portion of the fluorescence increase versus time plot.

-

Alternatively, for endpoint assays, incubate the plate for a fixed time (e.g., 60 minutes) at the optimal temperature and then measure the final fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all other readings.

-

Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear phase of the kinetic read.

-

For inhibitor screening, normalize the data by setting the average rate of the positive control wells to 100% activity and the negative control wells to 0% activity.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

Mandatory Visualizations

FRET Principle Diagram

Caption: The principle of Förster Resonance Energy Transfer (FRET).

Protease Assay Mechanism

Caption: Mechanism of a FRET-based protease assay.

Experimental Workflow

Caption: Experimental workflow for a protease FRET assay.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. EDANS sodium | TargetMol [targetmol.com]

- 8. bachem.com [bachem.com]

- 9. EDANS acid [5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid] *CAS 50402-56-7* | AAT Bioquest [aatbio.com]

A Technical Guide to the Excitation and Emission Spectra of the F-actin-based Calpain Substrate: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent peptide substrate, Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL), a widely utilized tool for the sensitive detection of calpain activity. This document outlines the core principles of its function, detailed spectral characteristics, a comprehensive experimental protocol for its use in enzymatic assays, and its relevance within the broader context of calpain signaling pathways.

Core Principle: Förster Resonance Energy Transfer (FRET)

The functionality of this peptide substrate is predicated on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. In this system, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) serves as the donor fluorophore, and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) acts as a non-fluorescent "dark" quencher.

When the peptide is intact, the close proximity (typically within 10-100 Å) of EDANS and DABCYL allows for non-radiative energy transfer from the excited EDANS donor to the DABCYL acceptor.[1] This quenching effect results in minimal fluorescence emission. Upon proteolytic cleavage of the peptide backbone by an active enzyme like calpain, EDANS and DABCYL diffuse apart, disrupting FRET. The unquenched EDANS is then free to emit its characteristic fluorescence upon excitation, leading to a quantifiable increase in the fluorescence signal that is directly proportional to the enzymatic activity.

Spectral Properties

The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor quencher. The EDANS/DABCYL pair is widely used due to its excellent spectral overlap, which ensures high quenching efficiency.

Table 1: Spectral Characteristics of the EDANS/DABCYL FRET Pair

| Fluorophore/Quencher | Excitation Maximum (λex) | Emission Maximum (λem) | Molar Extinction Coefficient (ε) |

| EDANS | ~336 - 341 nm[1][2][3][4] | ~471 - 490 nm[1][2][3][4][5] | Not widely reported |

| DABCYL (Absorbance) | ~453 - 472 nm[1][2][3][4][5][6] | Non-fluorescent | High (e.g., log ε = 4.37 at 463 nm[6]) |

| Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) | ~380 nm[7] | ~500 nm[7] | Not specified |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and instrumentation.

Experimental Protocol: Calpain Activity Assay

This section provides a detailed methodology for conducting a continuous kinetic assay for calpain activity using the Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) substrate.

Required Reagents and Materials

-

Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) substrate

-

Purified calpain-1 or calpain-2

-

Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT (or another reducing agent), and 10 mM CaCl₂

-

Control Buffer: Assay Buffer without CaCl₂ (substitute with 1 mM EDTA)

-

Calpain Inhibitor (e.g., Calpeptin, ALLN) for negative controls

-

96-well black microplates (for fluorescence readings)

-

Fluorescence microplate reader with excitation and emission filters appropriate for the EDANS/DABCYL pair (e.g., Ex: 340-380 nm, Em: 490-520 nm)

Assay Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and Control Buffer. Keep on ice.

-

Reconstitute the peptide substrate in a suitable solvent like DMSO to create a stock solution (e.g., 1-10 mM). Store protected from light at -20°C or below.

-

Dilute the calpain enzyme to the desired working concentration in a suitable buffer (e.g., 10mM HEPES pH 7.2, 10mM DTT, 1mM EDTA).[8] The final concentration will need to be optimized for your specific experimental setup.

-

-

Assay Setup:

-

In a 96-well black microplate, set up the following reactions (in triplicate):

-

Enzyme Activity Wells: Add Assay Buffer to a final volume that, with the addition of substrate and enzyme, will be the final reaction volume (e.g., 100 µL).

-

Negative Control (No Calcium): Add Control Buffer instead of Assay Buffer.

-

Negative Control (Inhibitor): Add Assay Buffer containing a known calpain inhibitor.

-

Substrate Blank: Add Assay Buffer only (no enzyme).

-

-

Add the diluted calpain enzyme to the appropriate wells.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Measurement:

-

Prepare a working solution of the FRET peptide substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~340-380 nm and an emission wavelength of ~490-520 nm.

-

Data Analysis

-

Calculate Initial Velocity (V₀):

-

For each well, plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time.

-

Identify the initial linear portion of the curve. The slope of this line represents the initial reaction velocity (V₀) in RFU/min.

-

-

Enzyme Kinetics (Michaelis-Menten):

-

To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the assay with a fixed enzyme concentration and varying substrate concentrations.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

-

Inhibitor Studies:

-

To determine the potency of an inhibitor (e.g., IC₅₀), perform the assay with a fixed enzyme and substrate concentration and varying concentrations of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

Visualization of Key Processes

FRET-Based Protease Assay Workflow

Caption: Experimental workflow for a FRET-based calpain assay.

Calpain Activation Signaling Pathway

Caption: Simplified signaling pathway of calpain activation and substrate cleavage.

Conclusion

The Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) peptide is a highly specific and sensitive FRET substrate for measuring the activity of calpains. Its utility in kinetic studies and inhibitor screening makes it an invaluable tool for researchers in both academic and industrial settings. A thorough understanding of its spectral properties and the implementation of a robust experimental protocol are crucial for obtaining accurate and reproducible data. This guide provides the foundational knowledge and practical steps necessary for the successful application of this powerful research tool.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com [promega.com]

The Discovery and Development of Internally Quenched Fluorescent Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, design, synthesis, and application of internally quenched fluorescent (IQF) substrates. These powerful tools have revolutionized the study of enzymatic activity, particularly in the field of drug discovery, by enabling sensitive and continuous monitoring of enzyme kinetics in a high-throughput format.

Core Principles of Internally Quenched Fluorescent Substrates

Internally quenched fluorescent (IQF) substrates, also known as FRET (Förster Resonance Energy Transfer) substrates, are synthetic molecules designed to be non-fluorescent or weakly fluorescent until acted upon by a specific enzyme. The fundamental principle behind their function is the quantum mechanical phenomenon of FRET.

In a typical IQF substrate, a fluorophore (donor) and a quencher (acceptor) are attached to opposite ends of a short peptide or other molecular scaffold that contains a specific enzyme recognition and cleavage site. When the substrate is intact, the close proximity of the quencher to the fluorophore (typically 10-100 Å) allows for non-radiative energy transfer from the excited donor to the acceptor.[1] This energy transfer "quenches" the fluorescence of the donor.

Upon enzymatic cleavage of the recognition site within the scaffold, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a significant increase in the donor's fluorescence emission, which can be monitored in real-time to determine enzyme activity.[2]

Design and Synthesis of IQF Substrates

The design of an effective IQF substrate requires careful consideration of several factors:

-

Enzyme Specificity: The peptide sequence or molecular scaffold must be a highly specific substrate for the target enzyme to avoid off-target cleavage.

-

Fluorophore-Quencher Pair: The chosen pair must have appropriate spectral overlap, where the emission spectrum of the donor overlaps with the absorption spectrum of the quencher.[1]

-

Solubility and Stability: The substrate must be soluble and stable in the assay buffer.

-

Kinetic Parameters: The substrate should have favorable Michaelis-Menten kinetics (low Km and high kcat) for the target enzyme.

Common Fluorophore-Quencher Pairs

A variety of donor-acceptor pairs have been developed for IQF substrates. The choice of pair depends on the specific application, including the desired excitation and emission wavelengths and the required sensitivity.

| Donor (Fluorophore) | Abbreviation | Quencher (Acceptor) | Abbreviation | Excitation (nm) | Emission (nm) |

| o-Aminobenzoyl | Abz | 3-Nitrotyrosine | Y(NO2) | ~320 | ~420 |

| (7-Methoxycoumarin-4-yl)acetyl | Mca | N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl | Dpa(Dnp) | ~325 | ~392-405 |

| 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | EDANS | 4-((4-(Dimethylamino)phenyl)azo)benzoic acid | DABCYL | ~336-341 | ~471-490 |

| 5-Carboxyfluorescein | 5-FAM | CPC Quencher 2 | CPQ2 | ~494 | ~522 |

Data compiled from multiple sources.[1][3][4][5][6][7][8][9][10][11]

Synthesis of IQF Substrates

Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptide-based IQF substrates. The general workflow is as follows:

Quantitative Data for Common IQF Substrates

The kinetic parameters of an IQF substrate are crucial for quantitative enzyme activity studies. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Protease Substrates

| Target Enzyme | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspases | ||||

| Caspase-3 | Ac-DEVD-AMC | 0.9 | 9.6 | 1.07 x 10⁷ |

| Caspase-7 | (DEVD)₂R110 | 2.8 | 58 | 2.07 x 10⁷ |

| Caspase-6 | (VEID)₂R110 | 8 | 0.11 | 1.38 x 10⁴ |

| Matrix Metalloproteinases (MMPs) | ||||

| MMP-1 | fTHP-3 | 61.2 | 0.080 | 1.3 x 10³ |

| MMP-2 | LS276-THP | - | - | 3.0 x 10⁴ |

| MMP-13 | fTHP-3 | - | - | >1.3 x 10³ |

| BACE1 | ||||

| BACE1 | (Swedish mutant peptide) | - | - | ~50 (for WT) |

| Other Proteases | ||||

| E. coli Leader Peptidase | Y(NO₂)-FSASALAKIK(Abz) | - | - | 71.1 |

Data compiled from multiple sources.[2][12][13][14][15][16][17][18]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis of an IQF Substrate

This protocol describes the manual synthesis of a generic IQF peptide using Fmoc/tBu chemistry.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.

-

Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids, including any modified amino acids carrying a quencher (e.g., Fmoc-Lys(Dnp)-OH), using the same coupling and deprotection steps.

-

Fluorophore Labeling: After the final amino acid has been coupled and its Fmoc group removed, label the free N-terminus with the desired fluorophore (e.g., by reacting with an activated ester of the fluorophore).

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final IQF substrate by mass spectrometry and analytical HPLC.

Enzyme Activity Assay Using an IQF Substrate

This protocol provides a general procedure for measuring enzyme activity in a 96-well plate format.

-

Reagent Preparation:

-

Prepare a stock solution of the IQF substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in assay buffer.

-

Prepare a stock solution of the purified enzyme and dilute it to the desired working concentration in assay buffer.

-

The assay buffer should be optimized for the specific enzyme, considering pH, ionic strength, and any required cofactors.

-

-

Assay Procedure:

-

Pipette the substrate solution into the wells of a black 96-well microplate.

-

Initiate the reaction by adding the enzyme solution to the wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

Record data at regular intervals for a set period.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

High-Throughput Screening (HTS) for Enzyme Inhibitors

This protocol outlines a typical HTS workflow for identifying enzyme inhibitors using an IQF substrate.

Applications in Key Signaling Pathways

IQF substrates are invaluable for studying enzymes involved in critical cellular signaling pathways. Here are a few examples:

Caspase Signaling in Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis, or programmed cell death. IQF substrates with peptide sequences recognized by specific caspases (e.g., DEVD for caspase-3) are widely used to measure caspase activity and screen for inhibitors of apoptosis.

Matrix Metalloproteinase (MMP) Signaling in Tissue Remodeling

MMPs are involved in the degradation of the extracellular matrix and play roles in physiological processes like wound healing, as well as pathological conditions such as cancer metastasis and arthritis. IQF substrates are used to study MMP activity and screen for inhibitors that could have therapeutic potential.

BACE1 in Alzheimer's Disease Pathogenesis

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. IQF substrates mimicking the BACE1 cleavage site in the amyloid precursor protein (APP) are crucial for screening BACE1 inhibitors as potential therapeutics.

Beyond Proteases: IQF Substrates for Other Enzyme Classes

While proteases are the most common targets for IQF substrates, the technology has been adapted for other enzyme classes as well.

-

Glycosidases: IQF substrates for glycosidases have been developed where the fluorophore and quencher are linked by a glycosidic bond. Cleavage of this bond by the enzyme separates the pair and restores fluorescence.[19][20]

-

Phosphatases: Fluorescent substrates for phosphatases have been designed where a phosphate group on the substrate is essential for quenching. Enzymatic removal of the phosphate group relieves the quenching and generates a fluorescent signal.[21][22][23][24]

-

Kinases: Direct cleavage-based IQF substrates for kinases are less common. Instead, fluorescent kinase assays often rely on a phosphorylation-induced conformational change in a peptide substrate that alters the distance between a FRET pair, or use a phosphorylation-sensitive fluorescent dye.[25][26][27]

Conclusion

Internally quenched fluorescent substrates have become an indispensable tool in enzymology and drug discovery. Their high sensitivity, adaptability to high-throughput formats, and the ability to provide real-time kinetic data have greatly accelerated the characterization of enzymes and the discovery of their inhibitors. As our understanding of enzyme structure and function grows, and as new fluorescent technologies emerge, the design and application of novel IQF substrates will continue to expand, providing deeper insights into complex biological processes and paving the way for new therapeutic interventions.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. ubpbio.com [ubpbio.com]

- 4. Peptide Labeling [sigmaaldrich.com]

- 5. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Fluorogenic α Secretase Substrate I Peptide (Mca-Dnp Pair) Catalog KS012005 [ks-vpeptide.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues: a useful alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic properties of cathepsin D and BACE 1 indicate the need to search for additional beta-secretase candidate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A glycan FRET assay for detection and characterization of catalytic antibodies to the Cryptococcus neoformans capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Fluorescent assay for alkaline phosphatase activity based on graphene oxide integrating with λ exonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. assayquant.com [assayquant.com]

- 27. bellbrooklabs.com [bellbrooklabs.com]

A Technical Guide to the Fluorogenic Calpain Substrate: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL), a valuable tool for studying the activity of calpain proteases. This document outlines the core principles of its application, detailed experimental protocols, and relevant signaling pathway contexts.

Introduction to the FRET-Based Calpain Substrate

The peptide, Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL), is an internally quenched fluorescent substrate designed for the sensitive and continuous measurement of protease activity. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).

In the intact peptide, the close proximity of EDANS and DABCYL allows for the non-radiative transfer of energy from the excited EDANS fluorophore to the DABCYL quencher, resulting in minimal fluorescence emission. Upon proteolytic cleavage of the peptide backbone between the fluorophore and the quencher, they diffuse apart, disrupting FRET. This disruption leads to a quantifiable increase in the fluorescence emission of EDANS, which is directly proportional to the rate of substrate hydrolysis and, therefore, the protease activity.

This substrate is particularly well-suited for studying the activity of calpain-1 (µ-calpain) and calpain-2 (m-calpain), calcium-dependent cysteine proteases involved in a myriad of cellular processes. The peptide sequence, Pro-Leu-Phe-Ala-Glu-Arg, has been optimized for recognition and cleavage by calpains. Research has confirmed that the primary cleavage site for this substrate is between the Phenylalanine (Phe) and Alanine (Ala) residues[1].

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Full Sequence | Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) | N/A |

| Molecular Formula | C₇₂H₉₇N₁₇O₁₆S | [2][3] |

| Molecular Weight | ~1488.7 g/mol | [2][3] |

| Fluorophore | EDANS | N/A |

| Quencher | DABCYL | N/A |

| Excitation Wavelength (λex) | ~340-380 nm | [2] |

| Emission Wavelength (λem) | ~490-500 nm | [2] |

| Cleavage Site | Between Phe and Ala | [1] |

Enzymatic Kinetic Parameters

While this substrate is established as having a high affinity for calpains, allowing for the determination of kinetic constants, specific values for Km and kcat can vary based on experimental conditions (e.g., buffer composition, pH, temperature, and enzyme purity). Researchers should determine these parameters empirically for their specific assay conditions. The provided experimental protocol outlines a method for determining these values. One study noted that the turnover rate for this substrate with calpain-1 is more than 18-fold higher than for a substrate sequence derived from the natural calpain substrate α-spectrin, indicating its high suitability for kinetic assays[4].

| Parameter | Value (Example) | Note |

| Michaelis Constant (Km) | To be determined empirically | Reflects the substrate concentration at which the reaction rate is half of Vmax. |

| Catalytic Constant (kcat) | To be determined empirically | Represents the turnover number, the number of substrate molecules converted to product per enzyme molecule per unit of time. |

| Catalytic Efficiency (kcat/Km) | To be determined empirically | An indicator of the enzyme's overall efficiency and substrate specificity. |

Experimental Protocols

General Materials and Reagents

-

Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) substrate

-

Purified calpain-1 or calpain-2 enzyme

-

Assay Buffer: e.g., 20 mM HEPES or Tris-HCl, pH 7.5, containing 100 mM KCl, and 1 mM DTT.

-

Calcium Chloride (CaCl₂) solution (e.g., 1 M stock)

-

EGTA or a specific calpain inhibitor (e.g., Calpeptin, ALLN) for negative controls

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well black microplates (for fluorescence reading)

-

Fluorescence microplate reader with temperature control, capable of excitation at ~340-380 nm and emission detection at ~490-500 nm.

Preparation of Stock Solutions

-

Substrate Stock Solution: Dissolve the lyophilized Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) peptide in DMSO to a concentration of 1-10 mM. Store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a stock solution of purified calpain in an appropriate buffer (e.g., assay buffer without calcium). The concentration should be determined based on the specific activity of the enzyme lot. Store at -80°C in aliquots.

-

Calcium Chloride Stock Solution: Prepare a 1 M stock solution of CaCl₂ in ultrapure water.

Calpain Activity Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

-

Prepare the Reaction Mixture: In each well of a 96-well black microplate, prepare the reaction mixture by adding the following components. It is recommended to prepare a master mix for multiple reactions. The final volume for this example is 200 µL.

-

Assay Buffer

-

Substrate: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 1-20 µM).

-

Include control wells:

-

No-enzyme control: Contains buffer and substrate but no enzyme.

-

No-calcium control: Contains buffer, substrate, and enzyme, but replace CaCl₂ with an equivalent volume of buffer or EGTA.

-

Inhibitor control: Contains buffer, substrate, enzyme, and a known calpain inhibitor.

-

-

-

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the calpain enzyme to each well to reach the desired final concentration (e.g., 10-100 nM). The reaction is initiated by the addition of CaCl₂ to the final desired concentration (e.g., 2 mM). The order of addition (enzyme or calcium last) should be consistent.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader.

-

Excitation Wavelength: ~340-380 nm

-

Emission Wavelength: ~490-500 nm

-

Kinetics: Record fluorescence readings at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

-

To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.

-

Visualizations

FRET-Based Assay Workflow

Caption: Workflow for a typical FRET-based calpain activity assay.

Calpain Activation and Signaling Pathway

Caption: A simplified diagram of a calpain activation and signaling pathway.

References

The Dynamic Duo: A Technical Guide to EDANS and DABCYL in FRET Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of the EDANS and DABCYL Förster Resonance Energy Transfer (FRET) pair in peptide-based assays. This donor-quencher system is a cornerstone in biochemical research, particularly for monitoring enzymatic activity and in high-throughput screening for drug discovery.

Fundamental Principles of FRET and the EDANS/DABCYL Pair

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity, typically within 10-100 Å.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of this distance.[1] This "spectroscopic ruler" allows for the precise measurement of molecular interactions and conformational changes.[2]

In the context of FRET peptides, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) serves as the fluorescent donor, and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) acts as a non-fluorescent acceptor, or "dark quencher."[1] When a peptide is labeled with both EDANS and DABCYL in close proximity, the energy from an excited EDANS molecule is transferred to DABCYL and dissipated as heat, resulting in quenching of the EDANS fluorescence.[1] If the peptide sequence linking the two is cleaved, for instance by a protease, the donor and quencher are separated, disrupting FRET and leading to a measurable increase in the fluorescence of EDANS.[1]

The efficacy of the EDANS/DABCYL pair stems from the significant overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL.[3] This spectral overlap is a critical requirement for efficient FRET to occur.[3] DABCYL's broad absorption spectrum and lack of native fluorescence contribute to a high signal-to-noise ratio upon peptide cleavage, with quenching efficiencies often exceeding 95%.[1][4]

Quantitative Data

The following tables summarize the key quantitative parameters for the EDANS and DABCYL FRET pair, crucial for the design and interpretation of FRET-based assays.

| Parameter | EDANS (Donor) | DABCYL (Acceptor/Quencher) | Reference |

| Excitation Wavelength (λex) | 335-341 nm | ~453-473 nm (absorbance max) | [1] |

| Emission Wavelength (λem) | 471-496 nm | Non-fluorescent | [1][3] |

| Molar Extinction Coefficient (ε) | 5,400 M⁻¹cm⁻¹ at 336 nm | 32,000 M⁻¹cm⁻¹ at 453 nm | |

| Quantum Yield (ΦF) | 0.13 | N/A | [5] |

| Förster Radius (R₀) | \multicolumn{2}{c | }{30-33 Å (3.0-3.3 nm)} | [4][6] |

| Optimal FRET Distance | \multicolumn{2}{c | }{10-100 Å} | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis of EDANS/DABCYL Labeled Peptides

The synthesis of peptides labeled with EDANS and DABCYL is commonly achieved through solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Wang resin or other suitable solid support

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Fmoc-Glu(EDANS)-OH or EDANS NovaTag™ resin

-

Fmoc-Lys(DABCYL)-OH or DABCYL-OSu

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

HPLC for purification

Protocol:

-

Resin Preparation: Start with a suitable resin, such as Fmoc-Gly-Wang resin.

-

Fmoc Deprotection: Swell the resin in DMF and then treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a coupling agent like HBTU/HOBt in the presence of a base (e.g., DIPEA). Monitor coupling completion with a Kaiser test.

-

Incorporation of EDANS:

-

Incorporation of DABCYL:

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

General Protease Activity Assay

This protocol outlines a typical procedure for measuring protease activity using an EDANS/DABCYL FRET peptide substrate in a 96-well plate format.

Materials:

-

Purified protease

-

EDANS/DABCYL FRET peptide substrate specific for the protease of interest

-

Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35, pH 7.5; buffer composition will be enzyme-dependent)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the protease in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired volume of assay buffer to each well.

-

Add a small volume of the protease dilution to the appropriate wells. Include a negative control with no enzyme.

-

To initiate the reaction, add the FRET peptide substrate to all wells to a final concentration typically in the low micromolar range. The final volume in each well should be consistent (e.g., 100-200 µL).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.

-

Monitor the increase in fluorescence over time. Kinetic reads are preferable to endpoint reads for determining initial reaction velocities.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each protease concentration.

-

The initial velocity (V₀) of the reaction is determined from the initial linear portion of the curve.

-

Plot V₀ against the enzyme concentration to determine the enzyme's activity. For inhibitor screening, plot V₀ against the inhibitor concentration to determine the IC₅₀ value.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to EDANS/DABCYL FRET peptides.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. rsc.org [rsc.org]

Technical Guide: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) FRET Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an in-depth technical overview of the fluorogenic peptide substrate, H-Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)-OH. It is a highly specific and sensitive tool for the enzymatic analysis of calpain-1 (µ-calpain) and calpain-2 (m-calpain), a family of calcium-dependent intracellular cysteine proteases. The substrate is engineered for use in Fluorescence Resonance Energy Transfer (FRET) based assays, enabling real-time kinetic analysis of calpain activity, screening for inhibitors, and studying enzyme function in various physiological and pathological contexts.

Core Properties and Mechanism of Action

The peptide incorporates a fluorescent donor, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a non-fluorescent quencher, DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid).

Mechanism of FRET-Based Detection: In its intact state, the close proximity of the DABCYL quencher to the EDANS fluorophore results in the suppression of fluorescence through FRET. Upon enzymatic cleavage of the peptide backbone by an active calpain enzyme, the EDANS and DABCYL moieties are separated. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis.

Workflow for FRET-Based Calpain Activity Assay

An In-depth Technical Guide to Fluorogenic Calpain Substrates for Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, apoptosis, and cytoskeletal remodeling.[1][2] Dysregulation of calpain activity has been implicated in a variety of pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] Consequently, the accurate and sensitive detection of calpain activity is paramount for both basic research and the development of therapeutic interventions. Fluorogenic substrates have emerged as indispensable tools for the real-time, quantitative measurement of calpain activity in various experimental settings, from purified enzyme preparations to living cells.

This technical guide provides a comprehensive overview of fluorogenic calpain substrates, detailing their mechanisms of action, key characteristics, and practical applications. It includes structured data tables for easy comparison of substrate properties, detailed experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action of Fluorogenic Calpain Substrates

Fluorogenic calpain substrates are synthetic molecules designed to be non-fluorescent or weakly fluorescent until they are specifically cleaved by an active calpain enzyme. Upon cleavage, a fluorescent signal is produced, the intensity of which is directly proportional to the calpain activity. There are two primary mechanisms by which these substrates function:

-

Cleavage-induced release of a fluorophore: These substrates typically consist of a calpain-specific peptide sequence conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). The conjugation quenches the fluorescence of the AMC or AFC molecule. When calpain recognizes and cleaves the peptide sequence, the free fluorophore is released, resulting in a significant increase in fluorescence.[4][5]

-

Fluorescence Resonance Energy Transfer (FRET): FRET-based substrates are composed of a calpain-specific peptide sequence flanked by a donor fluorophore and a quencher molecule. In the intact substrate, the close proximity of the donor and quencher allows for FRET to occur, where the energy from the excited donor is transferred to the quencher, resulting in minimal fluorescence emission from the donor. Upon cleavage of the peptide by calpain, the donor and quencher are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission.[6]

Quantitative Data of Common Fluorogenic Calpain Substrates

The selection of an appropriate fluorogenic substrate is critical for the success of any experiment. The following table summarizes the key quantitative properties of several commonly used fluorogenic calpain substrates to facilitate this selection process.

| Substrate Name | Peptide Sequence | Fluorophore/FRET Pair | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | Notes |

| Ac-LLY-AFC | Ac-Leu-Leu-Tyr-AFC | AFC | 400 | 505 | - | - | Commonly used in commercial kits for its good sensitivity.[2][7] |

| Suc-LLVY-AMC | Suc-Leu-Leu-Val-Tyr-AMC | AMC | 360-380 | 440-460 | - | - | A widely used substrate for measuring the chymotrypsin-like activity of proteasomes and calpains.[8][9] |

| (DABCYL)-TPLK~SPPPSPR-(EDANS) | TPLKSPPPSPR | EDANS/DABCYL | ~335 | ~505 | - | - | A FRET peptide substrate optimized for calpain-1 and -2.[5] |

| t-BOC-Leu-Met-CMAC | t-BOC-Leu-Met-CMAC | CMAC | ~351 | ~430 | - | - | A cell-permeable substrate suitable for live-cell imaging and flow cytometry.[6][10] |

| α-spectrin-derived peptide | - | - | ~490 | ~518 | 4.6 | 11 | A sensitive and specific substrate for calpain-1, not recognized by trypsin or α-chymotrypsin.[11] |

Note: Kinetic constants (Km and kcat) can vary depending on the specific calpain isoform, assay conditions (e.g., pH, temperature, calcium concentration), and the source of the enzyme. The values presented here are for reference and may not be directly comparable across different studies.

Signaling Pathway of Calpain Activation

Calpain activation is a tightly regulated process initiated by an increase in intracellular calcium levels. The following diagram illustrates a simplified signaling pathway leading to calpain activation and its downstream effects.

Caption: Simplified signaling pathway of calpain activation.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing fluorogenic calpain substrates.

Calpain Activity Assay in Cell Lysates

This protocol describes a general procedure for measuring calpain activity in cell or tissue lysates using a fluorogenic substrate like Ac-LLY-AFC or Suc-LLVY-AMC.

Materials:

-

Cells or tissue of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction Buffer (e.g., containing a non-ionic detergent like CHAPS, and chelators like EDTA and EGTA to prevent premature calpain activation)

-

10X Reaction Buffer (e.g., containing DTT and CaCl₂)

-

Fluorogenic Calpain Substrate (e.g., Ac-LLY-AFC, 1 mM stock in DMSO)

-

Calpain Inhibitor (e.g., Calpeptin or ALLN, for negative control)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Experimental Workflow Diagram:

Caption: Experimental workflow for calpain activity assay in cell lysates.

Procedure:

-

Sample Preparation:

-

Harvest cells (typically 1-5 x 10⁶) and wash once with ice-cold PBS. For tissues, weigh approximately 10-50 mg and wash with ice-cold PBS.

-

Resuspend the cell pellet or tissue in 100-200 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge at 10,000-14,000 x g for 5-10 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube.

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

-

-

Assay Reaction:

-

In a 96-well black plate, add 50-100 µg of protein lysate per well and adjust the volume to 85 µL with Extraction Buffer.

-

Prepare a negative control by adding a calpain inhibitor to a separate set of lysate samples 10-15 minutes before adding the substrate.

-

Prepare a blank well containing only Extraction Buffer.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Initiate the reaction by adding 5 µL of the fluorogenic calpain substrate to each well.

-

-

Measurement:

-

Immediately start measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 60 minutes, protected from light, and then measure the fluorescence.

-

Use the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC-based substrates).

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the reaction rate.

-

Calpain activity can be expressed as the change in relative fluorescence units (RFU) per minute per milligram of protein.

-

Live-Cell Calpain Activity Imaging

This protocol provides a general guideline for visualizing calpain activity in living cells using a cell-permeable fluorogenic substrate like t-BOC-Leu-Met-CMAC.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Cell culture medium

-

Cell-permeable fluorogenic calpain substrate (e.g., t-BOC-Leu-Met-CMAC)

-

Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

-

Appropriate filter sets for the chosen fluorophore

Experimental Workflow Diagram:

Caption: Experimental workflow for live-cell calpain activity imaging.

Procedure:

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy and culture them under standard conditions.

-

-

Substrate Loading:

-

Prepare a working solution of the cell-permeable fluorogenic substrate in a serum-free medium or an appropriate buffer (e.g., 5-20 µM t-BOC-Leu-Met-CMAC).

-

Remove the culture medium from the cells and replace it with the substrate-containing medium.

-

Incubate the cells at 37°C for 15-30 minutes.

-

(Optional) Wash the cells once or twice with a pre-warmed medium to remove excess substrate.

-

-

Imaging:

-

Place the dish on the microscope stage within the live-cell imaging chamber.

-

Acquire a baseline fluorescence image before applying any stimulus.

-

To induce calpain activity, treat the cells with a known activator (e.g., a calcium ionophore like ionomycin or a specific agonist).

-

Acquire time-lapse images to monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Use image analysis software to define regions of interest (ROIs) within individual cells.

-

Measure the mean fluorescence intensity within the ROIs for each time point.

-

Plot the change in fluorescence intensity over time to visualize the kinetics of calpain activation.

-

Conclusion

Fluorogenic substrates are powerful and versatile tools for the investigation of calpain activity in a wide range of biological contexts. Their high sensitivity and suitability for real-time measurements have significantly advanced our understanding of the physiological and pathological roles of calpains. By carefully selecting the appropriate substrate and optimizing the experimental conditions, researchers can obtain reliable and quantitative data on calpain activity, paving the way for new discoveries in cellular biology and the development of novel therapeutic strategies targeting calpain-related diseases.

References

- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. thermofisher.com [thermofisher.com]

- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - FR [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 8. docs.abcam.com [docs.abcam.com]

- 9. Visualizing Cell Death in Live Retina: Using Calpain Activity Detection as a Biomarker for Retinal Degeneration [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for calpain activity assay using Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

Protocol for Calpain Activity Assay using Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

These application notes provide a detailed protocol for determining calpain activity using a highly specific, internally quenched fluorogenic substrate, Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL). This Förster Resonance Energy Transfer (FRET)-based assay offers a sensitive and continuous method for measuring the activity of calpain-1 (µ-calpain) and calpain-2 (m-calpain), making it suitable for research, drug discovery, and diagnostics.

1. Principle of the Assay

The assay utilizes a synthetic peptide substrate that contains a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-(4-dimethylaminophenylazo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS quenches the fluorescence of EDANS through FRET. Upon cleavage of the peptide by active calpain at the phenylalanine-alanine bond, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to calpain activity.

2. Materials and Reagents

-

Calpain Substrate: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)

-

Purified Calpain: Calpain-1 or Calpain-2, or cell/tissue lysates containing calpain

-

Assay Buffer: 50 mM HEPES-NaOH, pH 7.4

-

Reducing Agent: β-mercaptoethanol or Dithiothreitol (DTT)

-

Calcium Chloride (CaCl₂): For calpain activation

-

Calpain Inhibitor (Optional): For negative control (e.g., Calpeptin, E-64)

-

96-well black microplates: With clear bottoms for fluorescence reading

-

Fluorescence microplate reader: Capable of excitation at ~335-380 nm and emission at ~500-505 nm.[1][2]

3. Experimental Protocols

3.1. Reagent Preparation

-

Assay Buffer (50 mM HEPES-NaOH, pH 7.4): Prepare a stock solution of HEPES and adjust the pH to 7.4 with NaOH.

-

Reducing Agent: Immediately before use, add a reducing agent to the Assay Buffer. A final concentration of 0.1% β-mercaptoethanol is recommended.

-

Calpain Substrate Stock Solution: Dissolve the Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution. Store aliquots at -20°C or below. Protect from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

-

Calcium Chloride Solution: Prepare a stock solution of CaCl₂ in deionized water.

-

Enzyme Preparation: If using purified calpain, dilute it to the desired concentration (e.g., 250 nM) in Assay Buffer. If using cell or tissue lysates, prepare them using a suitable lysis buffer that does not interfere with the assay.

3.2. Assay Procedure

-

Plate Setup: To each well of a 96-well black microplate, add the following components in the specified order:

-

Test samples (e.g., purified calpain, cell/tissue lysate)

-

Positive control (purified active calpain)

-

Negative control (Assay Buffer alone, or sample with a calpain inhibitor)

-

-

Reaction Initiation: Add the Working Substrate Solution to all wells.

-

Calpain Activation: Initiate the enzymatic reaction by adding CaCl₂ to a final concentration of 5 mM.

-

Incubation: Incubate the plate at a suitable temperature (e.g., room temperature or 37°C), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~335-380 nm and emission at ~500-505 nm.[1][2] The kinetic mode is recommended to monitor the reaction progress over time.

4. Data Analysis

The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve. Calpain activity can be expressed as the change in relative fluorescence units (RFU) per unit of time per amount of protein. For inhibitor studies, the percentage of inhibition can be calculated by comparing the activity in the presence and absence of the inhibitor.

5. Quantitative Data Summary

The following table summarizes key quantitative parameters for the calpain activity assay using the Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) substrate and other relevant fluorogenic substrates.

| Parameter | Value | Substrate | Notes |

| Excitation Wavelength | ~335-380 nm | Glu(EDANS)-PLFAERK(DABCYL) | Optimal wavelength may vary slightly depending on the instrument.[1][2] |

| Emission Wavelength | ~500-505 nm | Glu(EDANS)-PLFAERK(DABCYL) | |

| Recommended Substrate Concentration | 10 µM | Glu(EDANS)-PLFAERK(DABCYL) | |